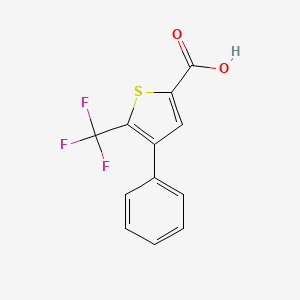

4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid

Overview

Description

4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 208108-76-3 . It has a molecular weight of 272.25 . It is also known by the synonyms 4-Phenyl-5-(trifluoromethyl)-2-thenoic acid, and 5-Carboxy-3-phenyl-2-(trifluoromethyl)thiophene .

Molecular Structure Analysis

The crystal structure of this compound has been studied . It has a triclinic crystal structure with the following parameters: a = 11.092 (2) Å, b = 12.928 (2) Å, c = 14.071 (2) Å, α = 114.708 (2)°, β = 104.991 (2)°, γ = 90.827 (2)° .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 130-132°C . It should be stored at 2-8°C .Scientific Research Applications

Synthesis and Characterization

- 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid and related compounds have been synthesized and characterized for various applications. A study by Mabkhot et al. (2017) synthesized novel thiophene derivatives, showing potential as antibacterial and antifungal agents, especially against E. coli and some fungi (Mabkhot et al., 2017).

Catalytic Applications

- Thiophene-based compounds are used in catalysis. For instance, Wang et al. (2018) demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a key role (Wang et al., 2018).

Polymerization and Material Science

- Thiophene compounds are utilized in material science, particularly in polymerization processes. Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs (Zhang et al., 2015).

Liquid Crystal Technology

- In the field of liquid crystal technology, Matharu et al. (2000) synthesized a novel bent-shaped, four-ring thiophene-based chiral liquid crystalline ester, showing various electro-optical behaviors like ferroelectric, ferrielectric, and antiferroelectric phases (Matharu et al., 2000).

Organic Electronics

- Hotta et al. (2009) investigated the crystal structure of a thiophene/phenylene co-oligomer, confirming its function as an n-type semiconductor in field-effect transistor device configurations (Hotta et al., 2009).

Antimicrobial Applications

- Bhoomandla et al. (2020) synthesized novel indeno[1,2-b][1,8]naphthyridin-6(11H)-one derivatives, displaying promising antibacterial activity against Gram-positive and Gram-negative bacterial strains, and antifungal activity against Candida strains (Bhoomandla et al., 2020).

Anticancer Research

- Atta and Abdel‐Latif (2021) conducted a study on thiophene-based compounds, evaluating their in vitro cytotoxicity against cancer cell lines, showing that thiophene-2-carboxamide derivatives exhibit significant inhibitory activity (Atta & Abdel‐Latif, 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name |

4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2S/c13-12(14,15)10-8(6-9(18-10)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUAGKGTDDIMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382616 | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208108-76-3 | |

| Record name | 4-Phenyl-5-trifluoromethylthiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208108-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

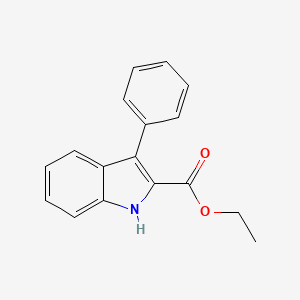

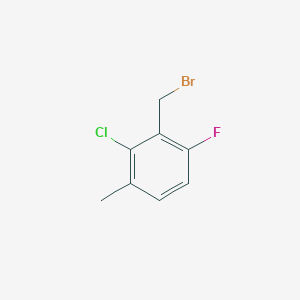

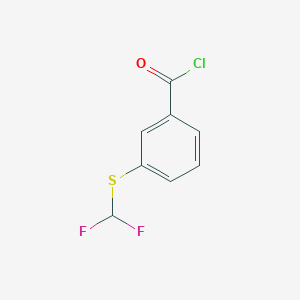

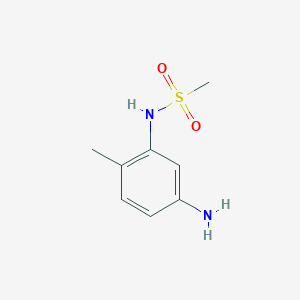

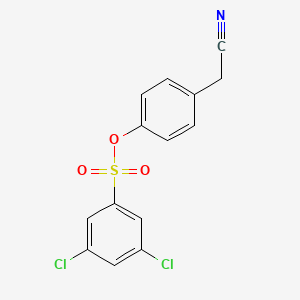

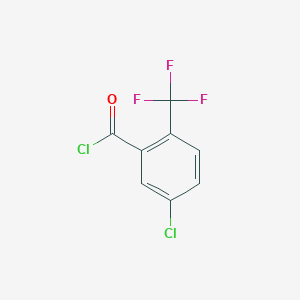

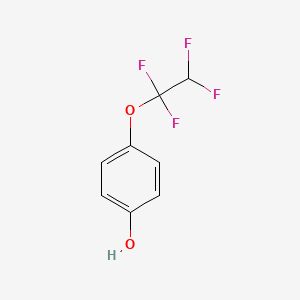

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)

![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)

![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)